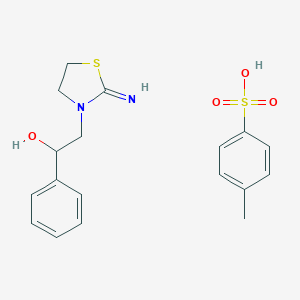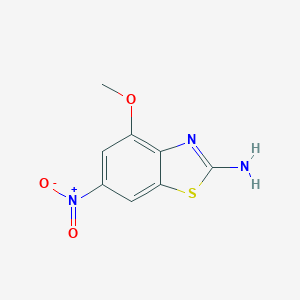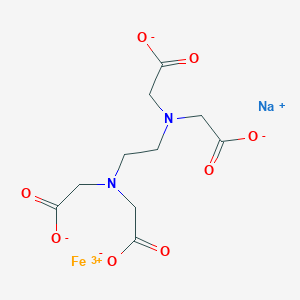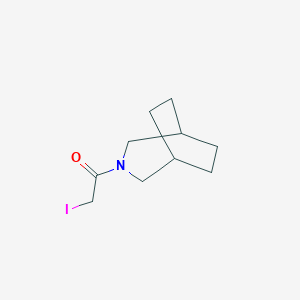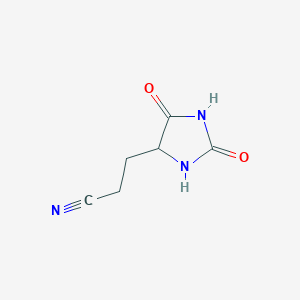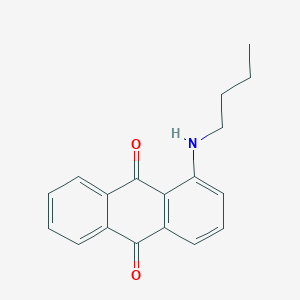![molecular formula C18H15N3 B092349 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- CAS No. 16273-34-0](/img/structure/B92349.png)
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a compound that belongs to the family of indoloquinolines. It is a heterocyclic compound that has a unique structure and has been the subject of scientific research for its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- has been the subject of scientific research for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines. In organic synthesis, this compound has been used as a building block for the synthesis of other complex molecules. In material science, this compound has been studied for its potential as a fluorescent probe for detecting metal ions.
Wirkmechanismus
The mechanism of action of 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumor cells in animal models. However, the compound has also been found to exhibit some toxicity towards normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound also exhibits some toxicity towards normal cells, which can be a limitation in certain applications. Additionally, the complex synthesis method and the limited availability of the compound can be a challenge for researchers.
Zukünftige Richtungen
There are several future directions for the research on 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-. One of the main areas of focus is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential of this compound in other fields such as material science and organic synthesis. Additionally, there is a need for further studies to understand the mechanism of action of this compound and to optimize its cytotoxic activity while minimizing its toxicity towards normal cells.
In conclusion, 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. The compound exhibits potent cytotoxic activity against cancer cells and has been studied for its potential as an anticancer agent. However, the compound also exhibits some toxicity towards normal cells, which can be a limitation in certain applications. The complex synthesis method and the limited availability of the compound can also be a challenge for researchers. There are several future directions for the research on this compound, including the development of new anticancer drugs and the exploration of its potential in other fields.
Synthesemethoden
The synthesis of 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a complex process that involves several steps. The most common method for synthesizing this compound is through a multi-step reaction involving the condensation of 2-aminobenzaldehyde and 2-methylindole. The reaction is catalyzed by a base and is carried out in a solvent such as ethanol or acetic acid. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
16273-34-0 |
|---|---|
Produktname |
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- |
Molekularformel |
C18H15N3 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
14-methyl-3,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C18H15N3/c1-20-14-8-4-2-6-12(14)16-17(20)13-7-3-5-9-15(13)21-11-10-19-18(16)21/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
SDMIRMPEUDBIGW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Synonyme |
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



